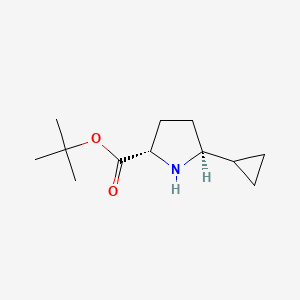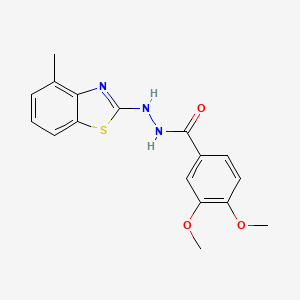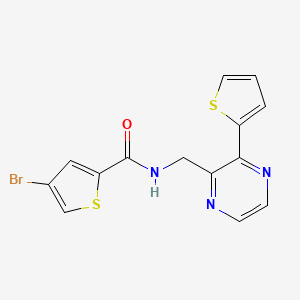
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea (OTU) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. OTU belongs to the class of quinoline-based urea derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
科学的研究の応用
Orexin Receptor Antagonism for Stress and Hyperarousal
Research into selective orexin-1 receptor antagonists has demonstrated their potential in attenuating stress-induced hyperarousal without inducing hypnotic effects. Orexins play a significant role in arousal-related processes, including stress, and overactivation of the orexin-1 receptor pathway is associated with panic or anxiety states. Studies have shown that compounds with specific structural motifs can cross the blood-brain barrier and selectively block orexin-1 receptors, offering a novel therapeutic strategy for psychiatric disorders associated with stress or hyperarousal states without altering spontaneous sleep patterns in animal models (Bonaventure et al., 2015).
Synthesis of Tetrahydropyrimido and Quinoline Derivatives
The synthesis of tetrahydropyrimido [4,5-b]-quinoline derivatives has been explored, showcasing the reactivity of certain precursors towards various reagents like dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, and thiourea. These synthetic pathways highlight the compound's flexibility in forming structurally diverse derivatives with potential applications in developing new pharmaceuticals and materials. Some of these derivatives also exhibited antimicrobial activity, demonstrating the compound's utility in medicinal chemistry research (Elkholy & Morsy, 2006).
特性
IUPAC Name |
1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-12-6-3-9-8-10(4-5-11(9)16-12)15-14(19)17-13-2-1-7-20-13/h1-2,4-5,7-8H,3,6H2,(H,16,18)(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWTYDUZOWGKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-([2,4'-bipyridin]-3-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2430399.png)

![3-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2430402.png)
![4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2430405.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2430407.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2430408.png)

![3-[3-(Trifluoromethyl)phenyl]azetidine tfa](/img/structure/B2430410.png)
![Methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2430413.png)
![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2430414.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2430417.png)